1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone
Description
The compound 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone features a pyridine core substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively. A piperazine ring is attached to the pyridine via its nitrogen at position 2, while a piperidine moiety is linked through an ethanone bridge.
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClF3N4O/c18-14-10-13(17(19,20)21)11-22-16(14)25-8-6-24(7-9-25)15(26)12-23-4-2-1-3-5-23/h10-11H,1-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIJRRRAEOEFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone, also known by its CAS number 1052546-32-3, is a complex organic molecule characterized by the presence of a chlorinated pyridine ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptors and enzymes.
Chemical Structure and Properties
The molecular formula of the compound is C₁₃H₁₇ClF₃N₄O, with a molecular weight of 373.20 g/mol. The structure features:
- Piperazine Ring : A common motif in pharmacologically active compounds.
- Chlorinated Pyridine : Contributes to the compound's reactivity and binding affinity.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptor Modulation : The compound has been shown to act on various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, thereby altering physiological responses.
Biological Activity Data
Research indicates that this compound exhibits significant biological activities. The following table summarizes key findings from various studies:
| Study | Biological Activity | IC₅₀ (µM) | Target |
|---|---|---|---|
| TRPV1 Receptor Antagonism | 0.15 | Recombinant human TRPV1 receptor | |
| CDK4/6 Inhibition | 0.05 | Cyclin-dependent kinases | |
| ABC Transporter Inhibition | 0.1 | ABCB1, ABCG2 |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Pain Management : A study evaluated its effectiveness as a TRPV1 antagonist, demonstrating significant pain relief in rodent models of neuropathic pain.
- Cancer Research : The compound was tested for its ability to inhibit CDK4/6, showing promise as an anti-cancer agent in vitro and in vivo, particularly for breast cancer cell lines.
- Drug Resistance : Its role in reversing multidrug resistance in cancer cells was investigated, revealing potential for enhancing the efficacy of existing chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazino-Pyridinyl Derivatives
Substitution Patterns on the Ethanone Moiety
- 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone (MW: 383.80): Replaces the piperidino group with a phenyl ring, reducing steric bulk but altering lipophilicity. This compound (CAS: 338979-19-4) highlights the impact of aromatic vs. aliphatic substituents on solubility and receptor binding .
- 2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate (CAS: 338415-48-8): Introduces a fluorinated benzoyl ester, enhancing metabolic stability compared to the ethanone linker .
Heterocyclic Core Modifications
- 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone (CAS: 860784-88-9): Incorporates a phthalazinone core, which may enhance kinase inhibition activity due to planar aromatic systems .
Physicochemical Properties
Key Findings and Implications
- Structural Flexibility: Minor changes (e.g., phenyl vs. piperidino substituents) significantly alter solubility and bioactivity.
- Synthetic Feasibility: The piperazino-pyridinyl core is synthetically accessible, enabling rapid analog development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
